3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

Catalog No.
S530605
CAS No.
848142-62-1
M.F
C13H9ClN2O2
M. Wt
260.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

CAS Number

848142-62-1

Product Name

3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol

IUPAC Name

3-chloro-2-(4-hydroxyphenyl)indazol-5-ol

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

InChI

InChI=1S/C13H9ClN2O2/c14-13-11-7-10(18)5-6-12(11)15-16(13)8-1-3-9(17)4-2-8/h1-7,17-18H

InChI Key

ZNHQDSBJVFFIAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O

Solubility

Soluble in DMSO

Synonyms

Indazole-Cl; Indazole Cl;

Canonical SMILES

C1=CC(=CC=C1N2C(=C3C=C(C=CC3=N2)O)Cl)O

Description

The exact mass of the compound 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol is 260.0353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Field: This application falls under the field of Cancer Research .

Summary of the Application: A series of compounds were synthesized based on structure modification of the model methyl-3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .

Methods of Application: The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .

Results: Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells. The IC 50 values were in between 0.12 mg mL −1 to 0.81 mg mL −1 .

Application in Antibacterial Research

Field: This application falls under the field of Antibacterial Research .

Summary of the Application: Flavonoids, including some with a structure similar to “3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol”, have been suggested to tackle the multidrug-resistant bacterial strains owing to their versatile pharmacological effects .

Methods of Application: The methods of application involve the use of natural products like flavonoids to retard the biofilm formation and multidrug-resistance pumps in bacteria .

Application in Synthesis of Novel Derivatives

Field: This application falls under the field of Chemical Synthesis .

Summary of the Application: A series of ten novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized .

Methods of Application: The key compound 4-(benzyloxy)-N ′-(substituted benzylidene) benzo hydrazide, called Schiff ’s bases, were used in a Staudinger reaction ([2 + 2] ketene-imine cycloaddition reaction) to synthesize the derivatives .

3-Chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol is an organic compound belonging to the class of indazole derivatives. Its chemical formula is C13H9ClN2O2C_{13}H_9ClN_2O_2, and it features a chloro group and a hydroxyphenyl moiety, making it a phenylpyrazole derivative. The compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

There is no published research on the mechanism of action of 3-Cl-PHI. However, its structural similarity to other bioactive indazole derivatives suggests potential for various biological activities. Indazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties []. Further research is needed to explore the mechanism of action of 3-Cl-PHI, if any.

, including:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
  • Oxidation: The hydroxyl group may undergo oxidation to form a carbonyl compound.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.

These reactions allow for the functionalization of the indazole core, leading to the synthesis of diverse derivatives with tailored properties .

Research indicates that 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol exhibits various biological activities, including:

  • Anticancer Properties: It has shown potential in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although further research is needed to elucidate the mechanisms involved .

The synthesis of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol can be achieved through several methods:

  • Direct Halogenation: Starting from 2H-indazole derivatives, chlorination can be performed using reagents like thionyl chloride.
  • Functionalization of Indazoles: Utilizing organometallic reagents to introduce the chloro and hydroxyphenyl groups in a multi-step synthesis involving intermediate compounds .
  • One-Pot Reactions: Recent advancements have introduced one-pot reactions that streamline the synthesis process, improving yield and reducing reaction time .

Studies have indicated that 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol interacts with various biological targets, including:

  • Enzymatic Inhibitors: It may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Binding: The compound shows potential as a ligand for certain nuclear hormone receptors, influencing gene expression related to cell proliferation and differentiation .

Several compounds share structural similarities with 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(4-Hydroxyphenyl)-2H-indazoleHydroxyphenyl group, no chlorineLacks halogen substitution
3-Bromo-2-(4-hydroxyphenyl)-2H-indazolBromine instead of chlorineGreater electrophilicity due to bromine
3-Methyl-2-(4-hydroxyphenyl)-2H-indazoleMethyl group additionAlters lipophilicity and biological activity
3-Nitro-2-(4-hydroxyphenyl)-2H-indazoleNitro group instead of chloroPotentially different reactivity and stability

These compounds highlight the uniqueness of 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, particularly its balance between hydrophilicity and lipophilicity due to the presence of both chloro and hydroxy groups. This balance may contribute to its distinct biological activity profile compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

260.0352552 g/mol

Monoisotopic Mass

260.0352552 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-CHLORO-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL

Dates

Modify: 2024-04-14
1: Moore SM, Khalaj AJ, Kumar S, Winchester Z, Yoon J, Yoo T, Martinez-Torres L, Yasui N, Katzenellenbogen JA, Tiwari-Woodruff SK. Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):18061-6. doi: 10.1073/pnas.1411294111. Epub 2014 Dec 1. PubMed PMID: 25453074; PubMed Central PMCID: PMC4273334.

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